N-Cbz-N-methyl-2-aminoethanol

Description

BenchChem offers high-quality N-Cbz-N-methyl-2-aminoethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cbz-N-methyl-2-aminoethanol including the price, delivery time, and more detailed information at info@benchchem.com.

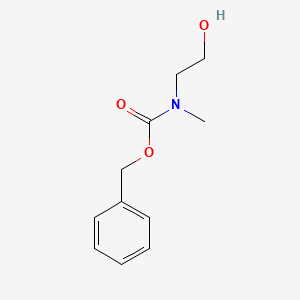

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-hydroxyethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIQMQBHYROSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50534305 | |

| Record name | Benzyl (2-hydroxyethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67580-96-5 | |

| Record name | Benzyl (2-hydroxyethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-N-methyl-2-aminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of benzyl (2-hydroxyethyl)(methyl)carbamate

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl (2-hydroxyethyl)(methyl)carbamate

Introduction

Benzyl (2-hydroxyethyl)(methyl)carbamate is a carbamate derivative that serves as a versatile intermediate and building block in organic synthesis. Its molecular architecture, featuring a lipophilic benzyl group, a polar carbamate linkage, and a terminal hydroxyl group, imparts a unique combination of properties that are of significant interest to researchers in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application, enabling predictions of its behavior in various chemical and biological systems, from reaction kinetics and solubility to membrane permeability and metabolic stability.

This guide provides a comprehensive analysis of the core physicochemical characteristics of Benzyl (2-hydroxyethyl)(methyl)carbamate. As a senior application scientist, the narrative moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and physical properties. We will explore the theoretical underpinnings of these properties and provide detailed, field-proven experimental protocols for their accurate determination, ensuring that researchers are equipped with both the data and the methodology required for their work.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The following section details the key identifiers for Benzyl (2-hydroxyethyl)(methyl)carbamate.

Nomenclature and Identifiers

-

IUPAC Name: Benzyl (2-hydroxyethyl)(methyl)carbamate

-

Synonyms: N-Cbz-N-methyl-2-aminoethanol, Carbamic acid, (2-hydroxyethyl)methyl-, phenylmethyl ester[2][3]

-

SMILES Code: O=C(OCC1=CC=CC=C1)N(CCO)C[1]

Molecular Structure and Key Functional Groups

The structure of Benzyl (2-hydroxyethyl)(methyl)carbamate dictates its chemical behavior and physical properties. The diagram below highlights the principal functional groups that influence its characteristics.

Caption: Workflow for solubility determination.

Methodology:

-

Preliminary Test: Determine the approximate solubility to ensure the correct amount of substance is used in the main test. This involves adding increasing volumes of water to a known amount of the compound. 2. Equilibration:

-

Add an amount of the solid compound to a flask containing high-purity water, ensuring that excess, undissolved solid remains after equilibrium is reached.

-

Seal the flask and agitate it in a constant temperature bath (e.g., 20 ± 0.5°C) using a shaker or stirrer. [4] * Equilibration time must be sufficient to reach a steady state. This is determined by taking samples at different time intervals (e.g., 24, 48, and 72 hours) until the measured concentration is constant.

-

-

Phase Separation:

-

After equilibration, allow the mixture to settle. To ensure complete removal of suspended solids, centrifuge the sample at the same temperature as the equilibration step. [5]4. Analysis:

-

Carefully withdraw an aliquot from the clear aqueous phase.

-

Determine the concentration of Benzyl (2-hydroxyethyl)(methyl)carbamate in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), given the presence of the chromophoric benzyl group.

-

The pH of the saturated solution should also be measured and reported.

-

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry, heavily influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is quantified by the partition coefficient (P) between n-octanol and water, and is typically expressed as its logarithm, LogP. [6]The shake-flask method is the gold standard for experimental LogP determination. [7][8] Experimental Protocol: LogP Determination (Shake-Flask Method - OECD 107)

This method directly measures the partitioning of the solute between water-saturated n-octanol and n-octanol-saturated water.

Caption: Workflow for LogP determination.

Methodology:

-

Preparation of Phases:

-

Prepare n-octanol saturated with water and water saturated with n-octanol by shaking them together for 24 hours and allowing them to separate. [9]This step is critical to prevent volume changes during the experiment.

-

-

Partitioning:

-

Dissolve a small, accurately weighed amount of Benzyl (2-hydroxyethyl)(methyl)carbamate in the water-saturated n-octanol. The concentration should be low (e.g., < 0.01 M) to avoid self-association. * Add a known volume of the n-octanol-saturated water to a vessel containing a known volume of the n-octanol solution.

-

Seal the vessel and shake it at a constant temperature until equilibrium is achieved (typically for several hours).

-

-

Phase Separation:

-

Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and break any potential emulsions. [7]4. Analysis:

-

Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is calculated as: LogP = log₁₀(C_octanol / C_water).

-

The experiment should be performed at least in duplicate.

-

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. [10]This is crucial for predicting a drug's behavior in different physiological compartments (e.g., stomach pH ~1.5-3.5, blood pH ~7.4). [10]Benzyl (2-hydroxyethyl)(methyl)carbamate does not possess strongly acidic or basic functional groups. The hydroxyl group is a very weak acid (pKa typically >14), and the carbamate nitrogen is generally considered non-basic due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, the compound is expected to be neutral across the physiological pH range. However, experimental verification is essential.

Experimental Protocol: pKa Determination (Potentiometric Titration - OECD 112)

Potentiometric titration is a common and accurate method for pKa determination. [11] Methodology:

-

Sample Preparation:

-

Dissolve a precise amount of Benzyl (2-hydroxyethyl)(methyl)carbamate in a suitable solvent, typically a water-cosolvent mixture (e.g., water-methanol) if aqueous solubility is low.

-

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Slowly titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then separately with a standardized solution of a strong base (e.g., KOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at which the acid is half-neutralized. Specialized software is often used to analyze the curve and calculate the pKa value(s).

-

Given the expected neutrality of this compound, the titration curve may not show a clear inflection point, which would confirm the absence of an ionizable group within the typical aqueous pH range.

-

References

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

OECD. (2006). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

Lin, G., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58945. [Link]

-

OECD. (2009). Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. [Link]

-

OECD. (2023). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 280458, benzyl N-(2-hydroxyethyl)carbamate. [Link]

-

Iovine, V., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(1), M1842. [Link]

-

Meyer, H., et al. (2007). N-Boc- and N-Cbz-Protected α-Amino Aldehydes from α-Amino Acids. Organic Syntheses, 84, 98. [Link]

-

OECD. (2023). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (n.d.). Test No. 112: Dissociation Constants in Water. [Link]

-

Solubility of Things. (n.d.). Benzyl 2-hydroxyethylcarbamate. [Link]

-

University of Alberta. (n.d.). Melting point determination. [Link]

-

Al-Hamdany, R. (2021). experiment (1) determination of melting points. [Link]

-

Northern Kentucky University. (n.d.). Experiment 1 - Melting Points. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 337567, benzyl N-benzyl-N-(2-hydroxyethyl)carbamate. [Link]

-

Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development?. [Link]

-

S.N. College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

Sources

- 1. 67580-96-5|Benzyl (2-hydroxyethyl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 2. anaxlab.com [anaxlab.com]

- 3. (2-Hydroxy-ethyl)-Methyl-carbaMic acid benzyl ester | 67580-96-5 [chemicalbook.com]

- 4. oecd.org [oecd.org]

- 5. filab.fr [filab.fr]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. What is pKa and how is it used in drug development? [pion-inc.com]

- 11. oecd.org [oecd.org]

In-depth Technical Guide on the Spectral Data of N-Cbz-N-methyl-2-aminoethanol (CAS 67580-96-5)

A comprehensive analysis of its spectroscopic signature for researchers, scientists, and drug development professionals.

Introduction: N-Cbz-N-methyl-2-aminoethanol, also known as benzyl (2-hydroxyethyl)(methyl)carbamate, is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules targeted for pharmaceutical development. Its structure combines a carbamate protecting group with a functionalized ethanolamine backbone, offering multiple reaction sites for molecular elaboration. Understanding the spectral characteristics of this compound is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure. This guide provides a detailed overview of the expected spectral data for N-Cbz-N-methyl-2-aminoethanol, based on the analysis of its constituent functional groups and data from closely related analogs.

Molecular Structure and Expected Spectral Features

The structure of N-Cbz-N-methyl-2-aminoethanol is key to interpreting its spectral data. The molecule consists of a benzyl carbamate group attached to a nitrogen atom, which is also bonded to a methyl group and a 2-hydroxyethyl chain.

Caption: Molecular structure of N-Cbz-N-methyl-2-aminoethanol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of N-Cbz-N-methyl-2-aminoethanol is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbamate and hydroxyl groups.

Table 1: Predicted ¹H NMR Spectral Data for N-Cbz-N-methyl-2-aminoethanol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H | Protons of the phenyl ring of the Cbz group. |

| Benzylic (C₆H₅CH₂ ) | ~5.1 | Singlet | 2H | Methylene protons adjacent to the carbamate oxygen and the phenyl ring. |

| Methylene (-NCH₂ CH₂OH) | ~3.5 | Triplet | 2H | Protons adjacent to the nitrogen, deshielded by the carbamate. |

| Methylene (-NCH₂CH₂ OH) | ~3.7 | Triplet | 2H | Protons adjacent to the hydroxyl group, deshielded by the oxygen. |

| Methyl (-NCH₃ ) | ~2.9 | Singlet | 3H | Methyl protons on the nitrogen atom. |

| Hydroxyl (-OH ) | Variable | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. |

Causality in Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for acquiring ¹H NMR spectra of moderately polar organic compounds like this, as it dissolves the sample well and its residual solvent peak does not typically interfere with the signals of interest.

-

Internal Standard: Tetramethylsilane (TMS) is universally used as an internal standard (0 ppm) for calibrating the chemical shift axis due to its chemical inertness and single, sharp resonance.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for N-Cbz-N-methyl-2-aminoethanol

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C =O) | ~156 | The carbonyl carbon of the carbamate group is highly deshielded. |

| Aromatic (C ₆H₅) | 127 - 137 | Multiple signals for the aromatic carbons of the Cbz group. |

| Benzylic (C₆H₅C H₂) | ~67 | The benzylic carbon is deshielded by the adjacent oxygen and phenyl ring. |

| Methylene (-NC H₂CH₂OH) | ~50 | The carbon adjacent to the nitrogen atom. |

| Methylene (-NCH₂C H₂OH) | ~60 | The carbon adjacent to the hydroxyl group, deshielded by the oxygen. |

| Methyl (-NC H₃) | ~35 | The methyl carbon attached to the nitrogen. |

Self-Validating Protocol for NMR Data Acquisition: A self-validating system for NMR involves ensuring the instrument is properly calibrated and the sample is of sufficient purity. This includes:

-

Instrument Calibration: Regular calibration and shimming of the NMR spectrometer to ensure high resolution and accurate chemical shift referencing.

-

Sample Purity: Running a preliminary thin-layer chromatography (TLC) or a quick ¹H NMR to check for major impurities that could complicate spectral interpretation.

-

2D NMR: In cases of ambiguity, acquiring 2D NMR spectra like COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Caption: A typical workflow for NMR spectral acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for N-Cbz-N-methyl-2-aminoethanol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=O (carbamate) | 1680 - 1700 | Strong | Stretching |

| C=C (aromatic) | 1450 - 1600 | Medium | Stretching |

| C-O (alcohol/ester) | 1050 - 1250 | Strong | Stretching |

| C-N (amine) | 1000 - 1250 | Medium | Stretching |

Experimental Considerations for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if it is an oil) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If the sample is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.

-

Background Correction: A background spectrum of the empty sample compartment (or the salt plates/solvent) must be acquired and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as the sample holder.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, N-Cbz-N-methyl-2-aminoethanol is expected to show a molecular ion peak ([M]⁺) at m/z = 209. The fragmentation pattern would likely involve:

-

Loss of the benzyl group: A prominent peak at m/z = 91 corresponding to the tropylium cation ([C₇H₇]⁺).

-

Cleavage of the C-O bond of the carbamate: This could lead to a fragment corresponding to the isocyanate portion.

-

Cleavage adjacent to the nitrogen atom: Fragmentation of the ethyl chain.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Possible Fragment |

| 209 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 108 | [C₇H₈O]⁺ (from rearrangement and loss of the aminoethanol part) |

| 74 | [CH₃N(CH₂)CH₂OH]⁺ |

Electrospray Ionization (ESI): For a less destructive ionization method, ESI is often employed, especially in conjunction with liquid chromatography (LC-MS). In positive ion mode, the protonated molecule ([M+H]⁺) at m/z = 210 and potentially the sodium adduct ([M+Na]⁺) at m/z = 232 would be expected.

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectral analysis of N-Cbz-N-methyl-2-aminoethanol is crucial for its unambiguous identification and quality assessment. While direct, published spectral data is currently elusive, the predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data presented in this guide, based on fundamental principles and analysis of related structures, provide a strong predictive framework for researchers. The experimental protocols and considerations outlined herein offer a robust approach to acquiring high-quality, reliable data for this important synthetic intermediate. It is recommended that any in-house synthesis of this compound be followed by a full suite of spectroscopic analyses to confirm its identity and purity, using this guide as a reference for interpretation.

References

While specific spectral data for N-Cbz-N-methyl-2-aminoethanol was not found in a dedicated publication, the principles and data for related compounds are well-established in the following authoritative sources:

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

An In-depth Technical Guide to the Solubility of N-Cbz-N-methyl-2-aminoethanol in Organic Solvents

Abstract

N-Cbz-N-methyl-2-aminoethanol is a carbamate-protected amino alcohol frequently utilized as a key intermediate in the synthesis of complex molecules within the pharmaceutical and specialty chemical industries. Its purification, reaction kinetics, and formulation are critically dependent on its solubility characteristics. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-Cbz-N-methyl-2-aminoethanol in a range of common organic solvents. We will dissect the molecule's structural attributes to build a theoretical solubility profile, present a robust experimental protocol for quantitative measurement, and offer a systematic approach to solvent selection for research, development, and scale-up operations.

Theoretical Framework: A Molecule of Dichotomous Nature

To predict the solubility of any compound, one must first understand its structure. The principle of "like dissolves like" is fundamental; molecules tend to dissolve in solvents with similar intermolecular force characteristics.[1] N-Cbz-N-methyl-2-aminoethanol possesses distinct regions with opposing polarities, making its solubility profile nuanced.

1.1. Structural Analysis

The molecule can be deconstructed into three key functional domains:

-

The N-Cbz (Carbobenzyloxy) Group: This bulky, aromatic group is predominantly non-polar and lipophilic. It contributes to solubility in solvents that can engage in van der Waals forces and potentially π-π stacking, such as aromatic hydrocarbons and some ethers.

-

The Carbamate Linkage (-N(CH₃)C(=O)O-): This is a polar, rigid amide-like structure. The carbonyl oxygen and the tertiary amine nitrogen are hydrogen bond acceptors. This feature promotes interaction with polar solvents.

-

The Hydroxyethyl Group (-CH₂CH₂OH): The terminal primary alcohol is highly polar. The hydroxyl group is a potent hydrogen bond donor and acceptor, conferring significant hydrophilicity and favoring solubility in protic solvents like alcohols.

This amphiphilic nature—possessing both significant non-polar and highly polar functionalities—suggests that the compound will not exhibit extreme solubility in highly non-polar solvents (e.g., alkanes) or be infinitely miscible with water, but will instead find optimal solubility in solvents of intermediate polarity or those with a combination of polar and non-polar character.

Sources

Foreword: The Strategic Value of Bifunctional, Protected Intermediates

An In-Depth Technical Guide to N-Cbz-N-methyl-2-aminoethanol: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and fine chemical synthesis, control is paramount. The ability to selectively functionalize a molecule with multiple reactive centers is the cornerstone of building complex molecular architectures. N-methyl-2-aminoethanol is a prime example of a simple, yet valuable, bifunctional building block, possessing both a nucleophilic secondary amine and a primary alcohol. However, the similar reactivity of these two groups presents a classic synthetic challenge: how to modify one without affecting the other.

This guide delves into a specific solution to this challenge: the application of the carboxybenzyl (Cbz) protecting group to yield N-Cbz-N-methyl-2-aminoethanol (Benzyl (2-hydroxyethyl)(methyl)carbamate; CAS No. 67580-96-5). The introduction of the Cbz group temporarily "masks" the amine's reactivity, transforming the molecule into a versatile intermediate where the hydroxyl group is now the primary site for synthetic manipulation. We will explore the history and logic behind this strategy, provide detailed, field-tested protocols for its synthesis and characterization, and discuss its applications for researchers, chemists, and drug development professionals. This document is structured not as a rigid template, but as a logical progression from precursor to final product, emphasizing the causality behind each experimental choice.

The Core Molecule: A Profile of N-methyl-2-aminoethanol

Before understanding the protected derivative, we must first appreciate the foundation. N-methyl-2-aminoethanol (also known as N-methylethanolamine or NMEA) is a colorless, viscous liquid that serves as a crucial intermediate in numerous industrial and pharmaceutical applications.[1]

Historical Context & Industrial Significance

N-methyl-2-aminoethanol belongs to the broader class of alkanolamines, which became industrially significant for their use as solvents in gas treating.[1] Its utility, however, has expanded dramatically. It is a foundational building block for:

-

Pharmaceuticals: It serves as a precursor in the synthesis of the antihistamine and antidepressant mianserin, as well as the non-analgesic Nefopam.[1]

-

Polymers and Coatings: It acts as a stabilizer, a solubilizer for pigments, and a chain extender in the production of polyepoxides.[1]

-

Surfactants: When reacted with fatty acids, it forms N-methyl-N-(2-hydroxyethyl)amides, which are effective emulsifying agents used in personal care and textile products.[1]

Physicochemical Properties

A thorough understanding of the precursor's properties is essential for handling and for designing subsequent reaction protocols.

| Property | Value | Source |

| CAS Number | 109-83-1 | [1] |

| Molecular Formula | C₃H₉NO | [1] |

| Molar Mass | 75.11 g/mol | [1] |

| Appearance | Colorless, viscous liquid | [1] |

| Boiling Point | 158-160 °C | [1] |

| Density | 0.935 g/mL | [1] |

| Solubility | Miscible in water, ethanol | [1] |

| Flash Point | 76 °C | [1] |

Synthesis of the Precursor

Industrially, N-methyl-2-aminoethanol is produced via the reaction of ethylene oxide with an excess of methylamine in a flow reactor.[1] The excess methylamine is crucial to minimize the formation of the tertiary amine, methyldiethanolamine (MDEA), and other poly(methyl-ethanolamine) byproducts.

Caption: Industrial synthesis of N-methyl-2-aminoethanol.

The Logic of Amine Protection: The Carboxybenzyl (Cbz) Group

With two nucleophilic sites (the secondary amine and the primary alcohol), selective reaction at the alcohol requires the amine to be temporarily deactivated. The carboxybenzyl (Cbz or Z) group is an ideal choice for this purpose due to its robustness and orthogonal removal conditions.

-

Expertise & Causality: The Cbz group is introduced using benzyl chloroformate. The lone pair on the nitrogen atom of the amine is a stronger nucleophile than the lone pairs on the oxygen of the alcohol, leading to a selective attack on the electrophilic carbonyl carbon of benzyl chloroformate. This selectivity is the cornerstone of the entire synthetic strategy. The resulting carbamate is stable to a wide range of reagents, yet can be cleanly removed by catalytic hydrogenation, which typically does not affect other functional groups like alcohols.

Caption: Synthetic workflow enabled by Cbz protection.

Synthesis of N-Cbz-N-methyl-2-aminoethanol

This protocol is a self-validating system, adapted from established procedures for the Cbz-protection of amino alcohols.[2] The key to success is maintaining a basic environment to neutralize the HCl byproduct and ensuring the reaction goes to completion.

Materials and Reagents

| Reagent | CAS Number | Molar Mass | Notes |

| N-methyl-2-aminoethanol | 109-83-1 | 75.11 g/mol | Precursor, ensure anhydrous. |

| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | 170.59 g/mol | Acylating agent. Corrosive lachrymator. |

| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | Base to scavenge HCl. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous reaction solvent. |

| Saturated NaHCO₃ (aq) | N/A | N/A | For aqueous workup. |

| Anhydrous MgSO₄ or Na₂SO₄ | N/A | N/A | Drying agent. |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methyl-2-aminoethanol (7.51 g, 100 mmol, 1.0 eq).

-

Dissolution: Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

-

Base Addition: Add triethylamine (12.14 g, 16.7 mL, 120 mmol, 1.2 eq) to the cooled solution.

-

Reagent Addition: Slowly add benzyl chloroformate (17.91 g, 15.2 mL, 105 mmol, 1.05 eq) dropwise via a syringe or dropping funnel over 30 minutes. Maintain the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: e.g., 50% Ethyl Acetate in Hexanes).

-

Workup - Quenching: Quench the reaction by slowly adding 50 mL of deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess TEA), 50 mL of saturated NaHCO₃ solution (to remove residual acid), and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity for subsequent steps.

Expected Yield and Physicochemical Properties

-

Yield: Typically >90% after purification.

-

Appearance: Expected to be a colorless to pale yellow oil or a low-melting solid. The related benzyl N-(2-hydroxyethyl)carbamate is a white powder with a melting point of 58-60 °C.[2][3]

-

Molecular Formula: C₁₁H₁₅NO₃

-

Molar Mass: 209.24 g/mol

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is non-negotiable. The following spectral characteristics are expected for N-Cbz-N-methyl-2-aminoethanol, based on analysis of the Cbz group and the core structure.[4][5]

¹H NMR Spectroscopy

-

Aromatic Protons: A multiplet between δ 7.30-7.45 ppm (5H), corresponding to the phenyl ring of the Cbz group.[4]

-

Benzyl Protons: A singlet around δ 5.15 ppm (2H) for the -CH₂- group of the benzyl ester.

-

Ethyl Protons: Two triplets will be observed for the -N-CH₂-CH₂-OH fragment. The methylene adjacent to the nitrogen will appear around δ 3.4-3.6 ppm (2H), and the methylene adjacent to the hydroxyl group will be slightly downfield, around δ 3.7-3.9 ppm (2H).

-

Methyl Protons: A singlet around δ 2.9-3.1 ppm (3H) for the N-CH₃ group.

-

Hydroxyl Proton: A broad singlet, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A peak around δ 156-157 ppm for the carbamate C=O.

-

Aromatic Carbons: Signals in the δ 127-136 ppm region.

-

Benzyl Carbon: A peak around δ 67 ppm for the benzylic -CH₂-.

-

Ethyl Carbons: A peak around δ 60-62 ppm for the -CH₂-OH carbon and another around δ 50-52 ppm for the -N-CH₂- carbon.

-

Methyl Carbon: A peak around δ 35-37 ppm for the N-CH₃.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band around 3400 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch: A strong, characteristic absorption band for the carbamate carbonyl at ~1690-1710 cm⁻¹.[5]

-

C-N Stretch: A peak around 1350 cm⁻¹.[5]

Applications in Research and Drug Development

N-Cbz-N-methyl-2-aminoethanol is not an end-product but a strategic intermediate. Its value lies in the synthetic possibilities unlocked by masking the amine.

-

Asymmetric Synthesis: The free hydroxyl group can be used to attach the molecule to chiral auxiliaries or used as a ligand in asymmetric catalysis, similar to how N-Benzyl-N-methylethanolamine is used.[6][7]

-

Peptidomimetics and Pseudopeptides: The molecule can serve as a non-natural building block in the synthesis of pseudopeptides, where the typical peptide bond is replaced. This is a key strategy in developing drugs with improved stability and bioavailability.[7]

-

Heterocyclic Chemistry: The hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced by an intramolecular or intermolecular nucleophile to construct complex heterocyclic systems, which are foundational in medicinal chemistry.[4][8]

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be elaborated into a library of compounds for screening against biological targets. The Cbz group allows for late-stage diversification after the core fragment has been modified via its hydroxyl group.

Caption: Key reaction pathways for the title compound.

Safety and Handling

While specific toxicology data for N-Cbz-N-methyl-2-aminoethanol is not widely available, a conservative approach based on its precursors is warranted.

-

Precursor Hazards: The un-protected precursor, N-methyl-2-aminoethanol, is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.[9]

-

Reagent Hazards: Benzyl chloroformate is a corrosive lachrymator and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Handling Recommendations: Handle N-Cbz-N-methyl-2-aminoethanol in a fume hood. Wear standard PPE. Avoid inhalation, ingestion, and contact with skin and eyes. In case of fire, use dry chemical, CO₂, or foam extinguishers.

Conclusion

N-Cbz-N-methyl-2-aminoethanol represents more than just another chemical compound; it embodies a fundamental strategy in organic synthesis. By leveraging the well-established Cbz protecting group, the versatile N-methyl-2-aminoethanol scaffold is transformed into a targeted building block, enabling chemists to execute complex synthetic routes with precision and control. Its history is rooted in the broader development of amine protection strategies and the industrial maturation of its parent alkanolamine. For researchers in drug discovery and materials science, understanding the synthesis, properties, and potential of this intermediate opens a door to novel molecular designs and accelerated innovation.

References

-

ChemBK. (2024). 2-N-Benzyl N-Methylamino ethanol. Retrieved from ChemBK.com. [Link]

-

Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses, 85, 288. [Link]

-

Scotti, G., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(2), M1875. [Link]

-

The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. Retrieved from rsc.org. [Link]

-

Scotti, G., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(2), M1875. [Link]

- Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.

-

PubChem. (n.d.). benzyl N-(2-hydroxyethyl)carbamate. National Institutes of Health. [Link]

-

PubChem. (n.d.). N-Benzyl-N-methylethanolamine. National Institutes of Health. [Link]

-

Chemsrc. (n.d.). Benzyl N-(2-Hydroxyethyl)Carbamate. Retrieved from chemsrc.com. [Link]

-

Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from en.wikipedia.org. [Link]

Sources

- 1. N-Methylethanolamine - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Benzyl N-(2-Hydroxyethyl)Carbamate | CAS#:77987-49-6 | Chemsrc [chemsrc.com]

- 4. air.unimi.it [air.unimi.it]

- 5. rsc.org [rsc.org]

- 6. N-Benzyl-N-methylethanolamine | High-Purity Reagent [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [air.unimi.it]

- 9. cdhfinechemical.com [cdhfinechemical.com]

A Senior Application Scientist's Guide to the Stoichiometric Synthesis of N-Cbz-N-methyl-2-aminoethanol

Abstract

This technical guide provides a comprehensive, first-principles approach to calculating the theoretical yield for the synthesis of N-Cbz-N-methyl-2-aminoethanol. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to deliver a deep understanding of the underlying stoichiometric relationships and the rationale behind key experimental parameters. We will dissect the Cbz-protection of N-methyl-2-aminoethanol, establish the role of each reagent, identify the limiting reactant, and execute a detailed, step-by-step calculation to determine the maximum possible product mass. This guide serves as a self-validating framework for ensuring experimental designs are quantitatively sound, enabling efficient resource allocation and process optimization.

Introduction: The Imperative of Quantitative Synthesis

In the landscape of pharmaceutical and materials science, the ability to construct complex molecules with precision is paramount. Amine-protecting groups are a cornerstone of modern organic synthesis, allowing for the selective modification of multifunctional compounds. Among these, the Carboxybenzyl (Cbz) group, introduced via benzyl chloroformate, remains a vital tool due to its stability under various conditions and its clean removal by catalytic hydrogenation.

N-Cbz-N-methyl-2-aminoethanol is a valuable bifunctional building block. The Cbz-protected secondary amine renders the hydroxyl group available for subsequent reactions, such as esterification or etherification, while the protected amine can be deprotected at a later stage. A rigorous understanding of the reaction's stoichiometry is not merely an academic exercise; it is the foundation of reproducible, scalable, and economically viable chemical processes. Accurately calculating the theoretical yield—the maximum quantity of product that can be formed from the given amounts of reactants—is the first and most critical step in evaluating a reaction's efficiency and identifying areas for process improvement.[1][2][3]

The Underlying Chemistry: Cbz Protection of N-methyl-2-aminoethanol

The synthesis of N-Cbz-N-methyl-2-aminoethanol is a classic example of a Schotten-Baumann reaction, specifically the N-acylation of a secondary amine.

Reaction Mechanism and Stoichiometry

The core transformation involves the nucleophilic attack of the secondary amine of N-methyl-2-aminoethanol on the electrophilic carbonyl carbon of benzyl chloroformate. This reaction forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.

To prevent the protonation of the starting amine by this acidic byproduct, which would render it non-nucleophilic and halt the reaction, a non-nucleophilic organic base, such as triethylamine (TEA), is added. The TEA stoichiometrically scavenges the HCl to form triethylammonium chloride, a salt that often precipitates from the reaction mixture or is removed during aqueous workup.

The balanced chemical equation is therefore:

C₃H₉NO + C₈H₇ClO₂ + (C₂H₅)₃N → C₁₁H₁₅NO₃ + (C₂H₅)₃NH⁺Cl⁻

This equation reveals a crucial insight: all key reactants combine in a 1:1:1 molar ratio . This stoichiometric relationship is the bedrock of our theoretical yield calculation.[2]

Rationale for Reagent Selection

-

N-methyl-2-aminoethanol: The substrate containing the secondary amine to be protected.

-

Benzyl Chloroformate (Cbz-Cl): The Cbz-group donor. It is highly reactive and must be handled with care, often stabilized with a small amount of sodium carbonate.[4]

-

Triethylamine (TEA): A common and effective acid scavenger. Its boiling point allows for easy removal post-reaction, and the resulting triethylammonium chloride salt has well-defined solubility properties.

-

Dichloromethane (DCM): A versatile and relatively inert solvent that effectively dissolves the reactants and is suitable for reactions often conducted at or below room temperature.[5][6][7] Its volatility simplifies product isolation.

Foundational Data for Calculation

Accurate calculation is impossible without precise physical and chemical data. The table below consolidates the necessary properties for all substances involved in the reaction.

| Compound | Role | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL) |

| N-methyl-2-aminoethanol | Substrate | C₃H₉NO | 75.11[8][9][10][11][12] | 0.94[11][12] |

| Benzyl Chloroformate | Reagent | C₈H₇ClO₂ | 170.59[4][13][14][15][16] | 1.195[13] |

| Triethylamine | Base | (C₂H₅)₃N | 101.19[17][18][19][20] | 0.726[18][20][21] |

| Dichloromethane | Solvent | CH₂Cl₂ | 84.93[6][7] | 1.327[5][22][23] |

| N-Cbz-N-methyl-2-aminoethanol | Product | C₁₁H₁₅NO₃ | 209.24 | N/A |

| Triethylammonium Chloride | Byproduct | (C₂H₅)₃NHCl | 137.65 | N/A |

Note: The molar mass for the product, N-Cbz-N-methyl-2-aminoethanol, is calculated by summing the atomic masses of its constituent elements (C₁₁H₁₅NO₃).

A Step-by-Step Guide to Theoretical Yield Calculation

To illustrate the process, let's assume a hypothetical experimental setup. The goal is to calculate the maximum mass of N-Cbz-N-methyl-2-aminoethanol that can be produced.

Hypothetical Experimental Scale:

-

N-methyl-2-aminoethanol: 5.00 g

-

Benzyl Chloroformate: 10.00 mL

-

Triethylamine: 1.2 equivalents relative to the limiting reagent

Step 1: Calculate the Moles of Each Reactant

First, convert the starting mass or volume of each reactant into moles using their respective molar masses and densities.[2]

-

Moles of N-methyl-2-aminoethanol: Moles = Mass / Molar Mass Moles = 5.00 g / 75.11 g/mol = 0.06657 mol

-

Moles of Benzyl Chloroformate: Mass = Volume × Density = 10.00 mL × 1.195 g/mL = 11.95 g Moles = Mass / Molar Mass Moles = 11.95 g / 170.59 g/mol = 0.07005 mol

Step 2: Identify the Limiting Reagent

The limiting reagent is the reactant that will be consumed first, thereby "limiting" the amount of product that can be formed.[3][24] To find it, we compare the calculated moles of our core reactants. Based on the 1:1 stoichiometry of the reaction:

-

Moles of N-methyl-2-aminoethanol: 0.06657 mol

-

Moles of Benzyl Chloroformate: 0.07005 mol

Since 0.06657 is less than 0.07005, N-methyl-2-aminoethanol is the limiting reagent . The reaction will stop once all of it has been consumed. Benzyl chloroformate is in excess.

Step 3: Calculate the Theoretical Moles of the Product

The maximum number of moles of product that can be formed is dictated entirely by the number of moles of the limiting reagent and the reaction stoichiometry.[1][3]

Since the molar ratio between the limiting reagent (N-methyl-2-aminoethanol) and the product (N-Cbz-N-methyl-2-aminoethanol) is 1:1:

Theoretical Moles of Product = Moles of Limiting Reagent Theoretical Moles of Product = 0.06657 mol

Step 4: Calculate the Theoretical Yield in Grams

Finally, convert the theoretical moles of the product into a mass using its molar mass.

Theoretical Yield (g) = Theoretical Moles × Molar Mass of Product Theoretical Yield (g) = 0.06657 mol × 209.24 g/mol Theoretical Yield (g) = 13.93 g

Therefore, the maximum possible mass of N-Cbz-N-methyl-2-aminoethanol that can be synthesized under these specific starting conditions is 13.93 grams . The actual yield obtained in the lab will likely be lower due to factors like incomplete reactions, side reactions, or purification losses.

Experimental Protocol: A Self-Validating Framework

The following protocol outlines the synthesis based on the quantities used in our calculation.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methyl-2-aminoethanol (5.00 g, 0.06657 mol).

-

Solvent Addition: Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (TEA). Since N-methyl-2-aminoethanol is limiting, we base our 1.2 equivalents on it: 0.06657 mol × 1.2 = 0.07988 mol.

-

Mass of TEA = 0.07988 mol × 101.19 g/mol = 8.08 g

-

Volume of TEA = 8.08 g / 0.726 g/mL = 11.13 mL. Add 11.13 mL of TEA to the reaction mixture.

-

-

Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction.

-

Reagent Addition: Add benzyl chloroformate (10.00 mL, 0.07005 mol) dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude oil via flash column chromatography on silica gel to obtain the pure N-Cbz-N-methyl-2-aminoethanol.

Visualizing the Workflow

The logical flow from initial parameters to the final theoretical yield can be visualized as a clear, sequential process.

Caption: Workflow for Theoretical Yield Calculation.

Conclusion

The theoretical yield calculation is a fundamental pillar of synthetic chemistry that bridges conceptual reaction design with practical laboratory execution. By systematically determining the moles of each reactant, identifying the limiting reagent, and applying the stoichiometric ratios from the balanced chemical equation, a chemist can establish a quantitative benchmark for success. This guide has demonstrated this process for the Cbz-protection of N-methyl-2-aminoethanol, providing not only the "how" but the "why" for each step. This rigorous, data-driven approach is indispensable for optimizing reaction conditions, managing laboratory resources, and scaling chemical syntheses from the bench to production.

References

-

Chemistry LibreTexts. (2025). 12.9: Theoretical Yield and Percent Yield. [Link]

-

Wikipedia. (n.d.). Dichloromethane. [Link]

-

Oreate AI Blog. (2026). How Do You Calculate Theoretical Yield in Chemistry. [Link]

-

Common Organic Chemistry. (n.d.). Dichloromethane. [Link]

-

BYJU'S. (n.d.). Properties of Dichloromethane – CH2Cl2. [Link]

-

BYJU'S. (n.d.). How to Find/Calculate Theoretical Yield?. [Link]

-

Housing Innovations. (2025). How To Calculate Theoretical Yield. [Link]

-

Study.com. (2021). Calculating the Theoretical Yield of a Chemical Reaction. [Link]

-

Gaylord Chemical. (n.d.). Dichloromethane Solvent Properties. [Link]

-

Organic Chemistry Data. (n.d.). Dichloromethane. [Link]

-

PubChem. (n.d.). Benzyl chloroformate. [Link]

-

PubChem. (n.d.). Triethylamine. [Link]

-

NIST WebBook. (n.d.). Benzyl chloroformate. [Link]

-

Sciencemadness Wiki. (2023). Triethylamine. [Link]

-

Gaylord Chemical. (n.d.). Triethylamine Solvent Properties. [Link]

-

Tradeindia. (n.d.). Triethylamine - C6H15N, 101.19 g/mol , >99% Purity. [Link]

-

ChemBK. (2024). 2-N-Benzyl N-Methylamino ethanol. [Link]

-

Wikipedia. (n.d.). N-Methylethanolamine. [Link]

-

PrepChem.com. (n.d.). Synthesis of h. N-Benzyloxycarbonyl-2-aminoethanol. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-Cbz-ethanolamine. [Link]

- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. How Do You Calculate Theoretical Yield in Chemistry - Oreate AI Blog [oreateai.com]

- 3. byjus.com [byjus.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Dichloromethane - Wikipedia [en.wikipedia.org]

- 6. Dichloromethane [commonorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2-(メチルアミノ)エタノール ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. N-Methylethanolamine - Wikipedia [en.wikipedia.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. METHYLETHANOLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. alignchemical.com [alignchemical.com]

- 14. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Benzyl chloroformate [webbook.nist.gov]

- 16. scbt.com [scbt.com]

- 17. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Triethylamine - Sciencemadness Wiki [sciencemadness.org]

- 20. Triethylamine - C6H15N, 101.19 g/mol, >99% Purity | 0.726 g/mL Density, 89 °C Boiling Point, Solvent & Catalyst in Chemical Synthesis - C6h15n, 101.19 G/mol, >99% Purity | 0.726 G/ml Density, 89 °c Boiling Point, Solvent & Catalyst In Chemical Synthesis at Best Price in Mumbai | Shilpa Chemspec International Private Limited [tradeindia.com]

- 21. Triethylamine Solvent Properties [macro.lsu.edu]

- 22. Dichloromethane Solvent Properties [macro.lsu.edu]

- 23. chem.ualberta.ca [chem.ualberta.ca]

- 24. How to Calculate the Theoretical Yield of a Chemical Reaction | Chemistry | Study.com [study.com]

A Technical Guide to the Synthetic Potential of N-Cbz-N-methyl-2-aminoethanol: Emerging Research Frontiers

Abstract: N-Cbz-N-methyl-2-aminoethanol is a strategically designed bifunctional molecule that combines the robust, well-characterized N-methylethanolamine backbone with the versatile benzyloxycarbonyl (Cbz) protecting group. While the parent amine is a known building block in pharmaceuticals and materials science, the Cbz-protected derivative remains a largely unexplored intermediate with significant potential. This guide elucidates the core physicochemical properties, provides a validated synthetic protocol, and outlines three primary areas of research where this compound can serve as a pivotal starting material: the development of novel chiral ligands for asymmetric catalysis, a versatile scaffold for medicinal chemistry and drug discovery, and a key precursor for the synthesis of complex N,O-heterocycles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecular architecture for next-generation chemical innovation.

Introduction: A Molecule of Strategic Design

N-Cbz-N-methyl-2-aminoethanol presents a unique combination of a stable, protected secondary amine and a reactive primary alcohol. This arrangement offers chemists precise control over synthetic pathways. The core, N-methylethanolamine, is an alkanolamine that serves as an intermediate in the synthesis of various products, from polymers to pharmaceuticals.[1][2] The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines, renowned for its stability under a range of conditions and its clean removal via catalytic hydrogenation.[3][4]

The strategic advantage of N-Cbz-N-methyl-2-aminoethanol lies in this orthogonal reactivity. The primary hydroxyl group is readily available for transformations such as oxidation, esterification, or etherification, while the N-methylamino group remains masked. Subsequent removal of the Cbz group unvails the secondary amine for further functionalization, such as N-arylation, alkylation, or amide bond formation. This two-stage reactivity makes it an ideal platform for building molecular complexity in a controlled, stepwise manner.

Physicochemical Properties and Synthesis

A foundational understanding of a molecule's properties and a reliable synthetic route are paramount for its application in research.

Physicochemical Data

The properties of N-Cbz-N-methyl-2-aminoethanol can be extrapolated from its constituent parts and are summarized below.

| Property | Value | Source/Note |

| Molecular Formula | C₁₁H₁₅NO₃ | Calculated |

| Molar Mass | 209.24 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy to similar compounds |

| Boiling Point | >160 °C (Decomposition may occur) | Estimated |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF, MeOH). Poorly soluble in water. | Predicted |

| Key Functional Groups | Carbamate, Secondary Amine (protected), Primary Alcohol | Structural Analysis |

Validated Synthetic Protocol

The synthesis of N-Cbz-N-methyl-2-aminoethanol is a straightforward protection reaction. The following protocol describes a robust method based on well-established Schotten-Baumann conditions, analogous to the synthesis of similar Cbz-protected amino alcohols.[5]

Protocol 1: Synthesis of N-Cbz-N-methyl-2-aminoethanol

-

Materials:

-

N-methylethanolamine (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl, 1.05 eq)

-

Sodium carbonate (Na₂CO₃, 2.5 eq)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve N-methylethanolamine in a 1:1 mixture of DCM and water.

-

Add sodium carbonate to the solution and cool the flask to 0 °C in an ice bath with vigorous stirring.

-

Slowly add benzyl chloroformate dropwise to the biphasic mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor reaction progress by TLC.

-

Once the starting material is consumed, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-Cbz-N-methyl-2-aminoethanol.

-

-

Characterization:

-

Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Research Area 1: Chiral Ligands for Asymmetric Catalysis

The 1,2-amino alcohol scaffold is a privileged structure in asymmetric catalysis, forming the basis for numerous successful chiral ligands and catalysts.[6][7] N-Cbz-N-methyl-2-aminoethanol is an ideal, yet underexplored, precursor in this domain.

Rationale and Scientific Opportunity

The development of practical and efficient methods for synthesizing enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral amino alcohols are highly effective ligands for metal-catalyzed reactions, such as the enantioselective reduction of ketones or the alkylation of aldehydes.[8]

The research opportunity involves three key steps:

-

Chiral Resolution: Developing a method to resolve the racemic N-Cbz-N-methyl-2-aminoethanol into its (R) and (S) enantiomers. This can be achieved through classical resolution with a chiral acid or via enzymatic resolution.

-

Ligand Synthesis: Using the enantiopure amino alcohol directly or as a precursor for more complex bidentate (N,O) or tridentate ligands. The hydroxyl group can be readily modified, for instance, by etherification to tune the steric and electronic properties of the resulting ligand.[9]

-

Catalytic Application: Testing the performance of these new chiral ligands in benchmark asymmetric transformations.

Proposed Experimental Workflow

A representative application is the borane-mediated asymmetric reduction of a prochiral ketone, a fundamental C-O bond-forming reaction.

Protocol 2: Asymmetric Reduction of Acetophenone (Representative)

-

Materials:

-

Enantiopure (e.g., S)-N-Cbz-N-methyl-2-aminoethanol (10 mol%)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M solution in THF, 1.0 eq)

-

Acetophenone (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Under an inert argon atmosphere, dissolve the chiral amino alcohol in anhydrous THF in a flame-dried flask.

-

Cool the solution to 0 °C and slowly add the borane-dimethyl sulfide solution. Stir for 30 minutes to pre-form the chiral oxazaborolidine catalyst.

-

Add a solution of acetophenone in THF dropwise to the catalyst solution at 0 °C.

-

Stir the reaction at 0 °C until completion (monitor by TLC).

-

Quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-

Extract the product with diethyl ether, dry the organic layer, and concentrate.

-

Purify the resulting 1-phenylethanol by column chromatography.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

-

Research Area 2: Scaffolding for Medicinal Chemistry

The N-methyl-aminoethanol motif is a key structural element in a variety of biologically active compounds.[1][10] N-Cbz-N-methyl-2-aminoethanol provides a protected and stable intermediate to build libraries of potential drug candidates.

Rationale and Scientific Opportunity

In drug discovery, the ability to rapidly generate a diverse library of related compounds for structure-activity relationship (SAR) studies is critical. The subject molecule is an ideal scaffold for this purpose. The hydroxyl group can be functionalized first, followed by Cbz deprotection and subsequent modification of the secondary amine.

This allows for the systematic exploration of chemical space around a core scaffold. For example, esterification of the alcohol with various carboxylic acids, followed by deprotection and acylation of the amine with a different set of partners, can quickly generate a large matrix of amide-ester compounds. Such structures are of interest in the development of various therapeutics, including calcium channel blockers like Nicardipine, which contains a related amino-ester moiety.[11][12]

Proposed Derivatization Strategy

A parallel synthesis approach can be employed to create a library of ester derivatives.

Protocol 3: Parallel Esterification for Compound Library Synthesis

-

Materials:

-

N-Cbz-N-methyl-2-aminoethanol (1.0 eq)

-

A library of diverse carboxylic acids (1.1 eq each)

-

DCC (N,N'-Dicyclohexylcarbodiimide) or a similar coupling agent (1.2 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq)

-

Anhydrous DCM

-

96-well reaction block

-

-

Procedure:

-

Prepare stock solutions of N-Cbz-N-methyl-2-aminoethanol, DCC, and DMAP in DCM.

-

Dispense the library of carboxylic acids into individual wells of the 96-well plate.

-

Add the N-Cbz-N-methyl-2-aminoethanol solution to each well, followed by the DMAP and DCC solutions.

-

Seal the reaction block and agitate at room temperature for 12-18 hours.

-

After the reaction, quench with water and perform a liquid-liquid extraction in the plate format.

-

The resulting crude ester products can be analyzed directly by LC-MS for hit identification or purified for further biological screening.

-

Selected "hits" can then undergo Cbz deprotection (catalytic hydrogenation with Pd/C) followed by further diversification at the amine position.

-

Research Area 3: Precursor for Novel Heterocycles

The 1,2-amino alcohol functionality is a classic precursor for the synthesis of N,O-heterocycles, such as morpholines, morpholinones, and oxazolidines.[6] These cyclic structures are prevalent in medicinal chemistry and natural products.

Rationale and Scientific Opportunity

The synthesis of substituted heterocycles with controlled stereochemistry is a persistent challenge in organic chemistry. N-Cbz-N-methyl-2-aminoethanol can be used to construct these rings through several strategies:

-

Intramolecular Cyclization: Activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by base-induced intramolecular nucleophilic substitution would yield a Cbz-protected N-methylaziridine. This strained ring is a powerful electrophile for further synthetic transformations.

-

Condensation Reactions: Reaction with aldehydes or ketones can form oxazolidine rings. Using bifunctional reagents like α-halo esters or glyoxals can lead to the formation of six-membered morpholinone rings, which are valuable pharmacophores.[6]

The Cbz group provides stability during these ring-forming reactions and can be removed at a later stage to allow for further derivatization of the heterocyclic core.

Conclusion and Future Outlook

N-Cbz-N-methyl-2-aminoethanol is far more than a simple protected amine. It is a versatile and strategically valuable building block poised for significant application across multiple domains of chemical research. Its straightforward synthesis and orthogonal functional handles provide a robust platform for innovation. The potential research areas outlined in this guide—from creating next-generation chiral ligands to accelerating drug discovery via scaffold-based library synthesis and constructing novel heterocyclic systems—represent just the beginning. Future research may explore its use in polymer chemistry as a functional monomer or in materials science for the development of novel surfactants and corrosion inhibitors. As chemists continue to seek out efficient and modular synthetic intermediates, N-Cbz-N-methyl-2-aminoethanol stands out as a compound of considerable promise.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

First Practical Protection of α-Amino Acids as N,N -Benzyloxycarbamoyl Derivatives. [Link]

-

Hernández, J. N.; Ramírez, M. A.; Martín, V. S. First Practical Protection of R-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. [Link]

-

Cbz-Protected Amino Groups. [Link]

-

Wikipedia. N-Methylethanolamine. [Link]

-

PrepChem.com. Synthesis of h. N-Benzyloxycarbonyl-2-aminoethanol. [Link]

-

N-METHYLAMINOETHANOL. [Link]

-

National Institutes of Health. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem. [Link]

-

National Institutes of Health. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC. [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

-

Cheméo. Chemical Properties of Ethanol, 2-(methylamino)- (CAS 109-83-1). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Diverse Applications of 2-Methylaminoethanol in Industry. [Link]

-

National Institutes of Health. N-Benzyl-N-methylethanolamine | C10H15NO | CID 66876 - PubChem. [Link]

-

National Institutes of Health. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link]

-

Purdue University Graduate School. DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. [Link]

- Google Patents. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine.

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

-

National Institutes of Health. Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. [Link]

-

National Institutes of Health. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

- Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)

-

ChemBK. 2-N-Benzyl N-Methylamino ethanol. [Link]

Sources

- 1. N-Methylethanolamine - Wikipedia [en.wikipedia.org]

- 2. 2-Methylaminoethanol | 109-83-1 [chemicalbook.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hammer.purdue.edu [hammer.purdue.edu]

- 10. 2-(Methylamino)ethanol | High Purity | For Research Use [benchchem.com]

- 11. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]

- 12. chembk.com [chembk.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of N-Cbz-N-methyl-2-aminoethanol in Peptide Synthesis for C-Terminal Modification

An in-depth guide for researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to the synthesis and application of N-Cbz-N-methyl-2-aminoethanol as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). The primary focus is its use in generating peptides with a C-terminal N-methylated amino alcohol, a modification of significant interest in medicinal chemistry for enhancing pharmacokinetic properties.

Scientific Introduction & Strategic Rationale

In modern peptide drug development, overcoming limitations such as poor metabolic stability and low bioavailability is paramount. N-methylation of the peptide backbone is a well-established strategy to increase resistance to enzymatic degradation and improve membrane permeability. Furthermore, modifying the C-terminus by replacing the carboxylic acid with an amino alcohol can alter the peptide's polarity, hydrogen bonding capacity, and overall pharmacological profile.

N-Cbz-N-methyl-2-aminoethanol is a strategic building block that combines both features. Its N-methyl group provides inherent steric hindrance against exopeptidases, while the terminal alcohol allows for its incorporation as a stable C-terminal cap. The benzyloxycarbonyl (Cbz) group serves as a robust, yet removable, protecting group for the secondary amine, compatible with standard peptide synthesis strategies.[1]

This guide details the synthesis of this building block and its subsequent incorporation onto a solid support to initiate peptide synthesis, culminating in a C-terminally modified peptide.

Synthesis of the N-Cbz-N-methyl-2-aminoethanol Building Block

The first critical phase is the preparation of the title compound. The protocol below is based on the standard protection of amino alcohols. The causality for this procedure lies in the nucleophilicity of the secondary amine of N-methylethanolamine, which readily reacts with benzyl chloroformate to form a stable carbamate (Cbz group).

Workflow for Synthesis

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of Benzyl (2-hydroxyethyl)(methyl)carbamate

This comprehensive guide provides a detailed experimental protocol for the synthesis of benzyl (2-hydroxyethyl)(methyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating protocol grounded in established chemical principles.

Introduction and Significance

Benzyl (2-hydroxyethyl)(methyl)carbamate serves as a key building block in the synthesis of more complex molecules. The core of its utility lies in the benzyloxycarbonyl (Cbz or Z) protecting group attached to the secondary amine. The Cbz group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry, due to its ability to suppress the nucleophilicity and basicity of the nitrogen lone pair.[1] This protection allows for selective reactions at other functional groups within the molecule. The presence of a free hydroxyl group in benzyl (2-hydroxyethyl)(methyl)carbamate provides a handle for further chemical modifications, making it a versatile intermediate.

The synthesis involves the reaction of 2-(methylamino)ethanol with benzyl chloroformate. This reaction is a classic example of an N-acylation, specifically the formation of a carbamate from a secondary amine and a chloroformate. Understanding the principles of this reaction is crucial for achieving a high yield and purity of the desired product.

Chemical Principles and Reaction Mechanism

The synthesis of benzyl (2-hydroxyethyl)(methyl)carbamate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-(methylamino)ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The benzyloxycarbonyl (Cbz) group is favored for amine protection because it can be readily removed under mild conditions, most commonly through catalytic hydrogenation (e.g., using Pd/C and H₂), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide.[2]

Caption: Reaction mechanism for the synthesis of benzyl (2-hydroxyethyl)(methyl)carbamate.

Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis, purification, and characterization of benzyl (2-hydroxyethyl)(methyl)carbamate.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |

| 2-(Methylamino)ethanol | C₃H₉NO | 75.11 | 99% | Sigma-Aldrich |

| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 95% | Alfa Aesar |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 99.5% | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, 99.8% | Sigma-Aldrich |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aq. | Fisher Scientific |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | Saturated aq. | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Granular | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Silica gel (230-400 mesh)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Detailed Synthesis Procedure

Caption: Experimental workflow for the synthesis of benzyl (2-hydroxyethyl)(methyl)carbamate.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(methylamino)ethanol (5.0 g, 66.6 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Add triethylamine (10.1 g, 13.9 mL, 99.9 mmol, 1.5 equivalents) to the solution. The base is crucial to neutralize the HCl generated during the reaction.[3]

-

Cool the flask in an ice bath to 0 °C with stirring.

-

-

Addition of Benzyl Chloroformate:

-

In a dropping funnel, place benzyl chloroformate (12.5 g, 10.3 mL, 73.3 mmol, 1.1 equivalents), diluted with 20 mL of anhydrous DCM.

-

Add the benzyl chloroformate solution dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C. Benzyl chloroformate is a lachrymator and should be handled with care in a fume hood.[4]

-

-

Reaction:

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

-

Work-up:

-

Quench the reaction by adding 50 mL of water to the flask.

-

Transfer the mixture to a 500 mL separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 50 mL).